2-Isopropyloxazole

Procurement Quality Control Synthetic Intermediate

2-Isopropyloxazole (CAS 374553-32-9, IUPAC: 2-(propan-2-yl)-1,3-oxazole) is a heterocyclic organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. It features a five-membered oxazole ring bearing an isopropyl group at the 2-position.

Molecular Formula C6H9NO
Molecular Weight 111.144
CAS No. 374553-32-9
Cat. No. B2410333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyloxazole
CAS374553-32-9
Molecular FormulaC6H9NO
Molecular Weight111.144
Structural Identifiers
SMILESCC(C)C1=NC=CO1
InChIInChI=1S/C6H9NO/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3
InChIKeyLCIOLMRKUOHMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-Isopropyloxazole (CAS 374553-32-9): A Core Oxazole Scaffold for Medicinal Chemistry


2-Isopropyloxazole (CAS 374553-32-9, IUPAC: 2-(propan-2-yl)-1,3-oxazole) is a heterocyclic organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol [1]. It features a five-membered oxazole ring bearing an isopropyl group at the 2-position. As a core oxazole scaffold, it serves as a versatile building block for the synthesis of more complex molecular architectures in medicinal chemistry and agrochemical research [2]. The compound is commercially available at various purity grades (typically 95% to 98%) from multiple vendors and is recognized for its utility in pharmaceutical R&D [1].

Why 2-Isopropyloxazole (CAS 374553-32-9) Cannot Be Readily Substituted by Generic Oxazole Analogs


While many oxazole analogs share the five-membered heterocyclic core, the specific substitution pattern—particularly the identity and position of alkyl groups—dictates critical physicochemical and biological properties. For example, the presence of an isopropyl group at the 2-position in 2-isopropyloxazole directly influences its lipophilicity (LogP), steric profile, and electronic distribution compared to methyl-, ethyl-, or unsubstituted analogs [1][2]. Even seemingly minor variations, such as the addition of a chloromethyl group at the 4-position (e.g., 4-chloromethyl-2-isopropyloxazole), dramatically alter LogP (from 1.28 to 2.54) and introduce a reactive electrophilic center, fundamentally changing its utility in synthesis [3][4]. These structural nuances mean that generic substitution is not viable without rigorous experimental validation, as even small changes can derail structure-activity relationships (SAR), synthetic route efficiency, or analytical method specificity. The following quantitative evidence provides the basis for informed scientific selection.

Quantitative Differentiation Guide for 2-Isopropyloxazole (CAS 374553-32-9): Evidence-Based Procurement


Commercial Purity Tiers: 2-Isopropyloxazole vs. 4-Chloromethyl-2-isopropyloxazole

2-Isopropyloxazole is commercially available at a higher maximum purity specification compared to the common synthetic derivative 4-chloromethyl-2-isopropyloxazole. Multiple vendors offer 2-isopropyloxazole with a minimum purity of 98% , whereas 4-chloromethyl-2-isopropyloxazole is typically offered at 95-97% [1]. This difference reflects the intrinsic stability challenges associated with the chloromethyl handle, which is prone to hydrolysis and degradation. For users requiring a high-purity starting material for sensitive reactions or analytical standards, the parent compound offers a more robust and readily available option.

Procurement Quality Control Synthetic Intermediate

Lipophilicity Shift: Quantifying LogP Differences Between Core Scaffold and 4-Functionalized Analog

Lipophilicity, a key determinant of membrane permeability and metabolic stability, is highly sensitive to substitution. 2-Isopropyloxazole has a calculated LogP of 1.28 [1]. Introducing a chloromethyl group at the 4-position, as in 4-chloromethyl-2-isopropyloxazole, increases the LogP to 2.54 [2]. This represents a nearly 2-fold increase in partition coefficient, significantly altering the compound's ADME profile and solubility characteristics. This quantifiable difference demonstrates that 2-isopropyloxazole serves as a more polar, less lipophilic starting point compared to its chlorinated analog.

Medicinal Chemistry ADME Lipophilicity

Synthetic Handle Potential: Substitution Pattern and Patent Activity of 5-Chloromethyl-2-isopropyloxazole

While the target compound (CAS 374553-32-9) is a core scaffold, its derivative, 5-chloromethyl-2-isopropyloxazole, illustrates the value of the isopropyloxazole core as a platform for generating high-demand synthetic intermediates. This specific analog is cited in 20 patents [1], indicating significant industrial interest in molecules built upon this framework. In contrast, the unfunctionalized core itself appears in far fewer patents, suggesting its primary value lies in its versatility as a starting point for creating more complex, patented molecules.

Organic Synthesis Building Block Patent Landscape

Optimal Application Scenarios for 2-Isopropyloxazole (CAS 374553-32-9) in R&D and Production


Medicinal Chemistry: Lead Generation and Scaffold Hopping

The 2-isopropyloxazole core (LogP = 1.28) provides a balanced lipophilic starting point for lead optimization [1]. Its unfunctionalized nature allows for late-stage diversification at the 4- and 5-positions, enabling the exploration of structure-activity relationships (SAR) without introducing potentially confounding functional groups. This is a key advantage over pre-functionalized analogs like 4-chloromethyl-2-isopropyloxazole, which force a specific synthetic trajectory. The core scaffold can be used in parallel chemistry to generate libraries of novel oxazole derivatives for screening against biological targets relevant to inflammation, cancer, and infectious diseases .

Agrochemical R&D: Novel Fungicide and Herbicide Design

The oxazole ring system is a privileged scaffold in agrochemicals, and the specific isopropyl substitution pattern can modulate lipophilicity and metabolic stability in plants and fungi [2]. The high commercial purity (≥98%) of 2-isopropyloxazole from vendors like MolCore makes it suitable for generating compound libraries for screening against agricultural pests . Its use as a core scaffold allows for the rapid synthesis of diverse analogs to explore structure-activity relationships (SAR) for target-site activity in novel fungicide or herbicide programs, leveraging its balance of polarity and lipophilicity for optimal uptake and translocation.

Analytical Reference Standard and Process Impurity Marker

Given its availability at defined purity levels (95-98%) and its role as a core scaffold, 2-isopropyloxazole (CAS 374553-32-9) serves as a potential reference standard for the identification and quantification of this specific oxazole moiety in complex reaction mixtures or as a process-related impurity in the synthesis of more advanced pharmaceutical intermediates [3][4]. Its distinct physicochemical properties (e.g., LogP of 1.28) allow for its separation and detection via standard HPLC or GC methods [1]. This is crucial for quality control and regulatory submissions where impurity profiling is required.

Academic Research: Method Development in Heterocyclic Chemistry

As a simple, well-defined alkyl-substituted oxazole, 2-isopropyloxazole is an ideal substrate for developing and benchmarking new synthetic methodologies for heterocycle functionalization. For example, it can be used to test novel C-H activation, cross-coupling, or lithiation protocols aimed at the 4- and 5-positions of the oxazole ring. Its unfunctionalized nature ensures that observed reaction outcomes are directly attributable to the methodology being tested, rather than being influenced by pre-existing reactive handles. The commercial availability of the compound in high purity (e.g., 98% NLT from MolCore) supports reproducibility in academic laboratories .

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20 linked technical documents
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